Cbz-Gly-D-Trp
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
202595-75-3 |
|---|---|
Molecular Formula |
C21H21N3O5 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H21N3O5/c25-19(12-23-21(28)29-13-14-6-2-1-3-7-14)24-18(20(26)27)10-15-11-22-17-9-5-4-8-16(15)17/h1-9,11,18,22H,10,12-13H2,(H,23,28)(H,24,25)(H,26,27)/t18-/m1/s1 |
InChI Key |
VFJWAPSFRKFYME-GOSISDBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Chemical Synthesis Strategies for Cbz Gly D Trp
Retrosynthetic Analysis of Cbz-Gly-D-Trp
A retrosynthetic analysis of this compound deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnection is at the amide bond linking the glycine (B1666218) and D-tryptophan residues. This bond can be formed through a peptide coupling reaction. This leads to two key synthons: an N-terminally protected glycine unit and a C-terminally protected D-tryptophan unit.
The N-protected glycine synthon corresponds to Cbz-glycine, which is readily prepared or commercially available. The D-tryptophan synthon requires protection of its carboxylic acid group, typically as a methyl or ethyl ester, to prevent self-condensation during the coupling reaction. The indole (B1671886) side chain of tryptophan may or may not be protected, depending on the chosen coupling conditions and subsequent deprotection steps. cpcscientific.com
Therefore, the synthesis can be approached by coupling Cbz-glycine with a D-tryptophan ester, followed by the deprotection of the C-terminal ester to yield the final product. This strategy is common in solution-phase peptide synthesis. durham.ac.ukkarger.com
Solid-Phase Peptide Synthesis (SPPS) Methodologies for this compound
Solid-Phase Peptide Synthesis (SPPS) offers an efficient alternative to solution-phase methods, particularly for longer peptides, by anchoring the growing peptide chain to an insoluble polymer support. bachem.com The synthesis of this compound via SPPS would involve anchoring D-tryptophan to the resin, followed by coupling with Cbz-glycine.
Choice of Resins and Linkers for this compound Elaboration
The selection of the resin and linker is critical in SPPS as it determines the conditions for the final cleavage of the peptide from the solid support and the nature of the C-terminal group. biosynth.comresearchgate.net For the synthesis of a peptide with a C-terminal carboxylic acid like this compound, several options are available.
Wang Resin: This is a p-alkoxybenzyl alcohol-based resin that is widely used for the synthesis of C-terminal acids. nih.govresearchgate.net Cleavage from Wang resin is typically achieved using a high concentration of trifluoroacetic acid (TFA). thermofisher.com
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions, which can be advantageous for sensitive peptides. researchgate.netresearchgate.net It is particularly useful for synthesizing peptides with C-terminal residues prone to racemization, such as tryptophan. biosynth.com
Super Acid-Sensitive Resin (SASRIN): As the name suggests, this resin is even more acid-labile than Wang resin and can be used to generate protected peptide fragments. researchgate.net
Table 1: Common Resins for Solid-Phase Synthesis of C-Terminal Acids
| Resin | Linker Type | Cleavage Condition | Advantages |
| Wang Resin | p-Alkoxybenzyl ester | High TFA concentration | Commonly used, good stability. nih.govresearchgate.net |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Mildly acidic | Reduces risk of racemization. biosynth.com |
| SASRIN | Bisalkoxybenzyl ester | Very mild acidolysis | Suitable for protected peptides. researchgate.net |
Optimization of Coupling Reagents and Reaction Conditions for this compound Formation
The formation of the peptide bond is a critical step, and the choice of coupling reagent can significantly impact the yield and purity of the final product. jpt.combachem.com For the coupling of Cbz-glycine to resin-bound D-tryptophan, several classes of reagents can be employed.
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling agents. bachem.compeptide.com They are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress racemization and improve coupling efficiency. peptide.commdpi.com
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. jpt.compeptide.com
Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are among the most popular and effective coupling reagents, known for rapid reaction times. bachem.compeptide.com
Optimization of reaction conditions involves adjusting the molar excess of the activated amino acid and coupling reagent, reaction time, and temperature. jpt.com For sterically hindered couplings, which is less of a concern for Gly-Trp, more potent reagents or longer reaction times might be necessary. gyrosproteintechnologies.com
Table 2: Popular Coupling Reagents for Peptide Synthesis
| Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC | Cost-effective, used with additives to reduce racemization. bachem.compeptide.com |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency. jpt.compeptide.com |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | Fast reaction times, highly effective. bachem.compeptide.com |
Protecting Group Strategies for Glycine and D-Tryptophan Side Chains during this compound Synthesis
Protecting groups are essential to prevent unwanted side reactions at reactive functional groups. iris-biotech.de In the synthesis of this compound, the primary protecting group is the carbobenzyloxy (Cbz) group on the N-terminus of glycine. peptide.com
The side chain of glycine has no functional group and therefore requires no protection. The indole ring of tryptophan, however, contains a nucleophilic nitrogen that can be susceptible to modification, particularly during the acidic cleavage step. peptide.com While tryptophan can sometimes be used without side-chain protection, especially in Fmoc-based synthesis, protecting the indole nitrogen can prevent side reactions. peptide.com A common protecting group for the tryptophan indole nitrogen is the tert-butyloxycarbonyl (Boc) group. sigmaaldrich.comresearchgate.net This group is labile to the same acidic conditions used for the final cleavage from the resin. researchgate.net
Cleavage and Deprotection Procedures for this compound
Once the peptide synthesis on the solid support is complete, the peptide must be cleaved from the resin, and any remaining side-chain protecting groups must be removed. powdersystems.com For resins like Wang resin, this is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.com
A "cleavage cocktail" is often used, which consists of TFA mixed with scavengers. sigmaaldrich.com Scavengers are nucleophilic species that trap the reactive cationic species generated during the cleavage process, thereby preventing the modification of sensitive residues like tryptophan. sigmaaldrich.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.compeptide.com The specific composition of the cleavage cocktail depends on the amino acid composition of the peptide. thermofisher.com For a tryptophan-containing peptide, a typical cocktail might be TFA/TIS/water. sigmaaldrich.com
The cleavage reaction is usually carried out for a few hours at room temperature. thermofisher.com Following cleavage, the peptide is precipitated from the cleavage mixture by the addition of cold ether, collected by filtration or centrifugation, and then purified, typically by high-performance liquid chromatography (HPLC). powdersystems.compeptide.com
Mitigation of Racemization during Coupling Steps for D-Tryptophan Incorporation
Racemization, the conversion of a chiral amino acid to a mixture of its D and L enantiomers, is a significant concern in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate. mdpi.com While the coupling of Cbz-glycine to D-tryptophan is less prone to racemization of the tryptophan residue (as the chiral center is not directly involved in the activation), the initial attachment of D-tryptophan to the resin can be a critical step.
To minimize racemization during the coupling of activated amino acids, several strategies can be employed:
Use of Additives: The addition of HOBt or HOAt to carbodiimide-mediated couplings is a standard practice to suppress racemization. peptide.commdpi.com
Choice of Coupling Reagent: Uronium and phosphonium-based reagents like HATU and PyBOP are generally considered to result in lower levels of racemization compared to carbodiimides alone. peptide.commdpi.com
Controlled Base Addition: The type and amount of base used during coupling can influence the extent of racemization. Non-nucleophilic bases like diisopropylethylamine (DIPEA) are commonly used. rsc.org
Pre-loaded Resins: Using a resin that is already loaded with the first amino acid (in this case, D-tryptophan) can bypass the potentially problematic on-resin esterification step. biosynth.com
For D-amino acids, the same principles apply as for L-amino acids to prevent epimerization at the alpha-carbon. luxembourg-bio.com Careful control of reaction conditions and the judicious choice of reagents are paramount to maintaining the stereochemical integrity of the D-tryptophan residue throughout the synthesis.
Solution-Phase Synthesis Approaches for this compound and its Intermediates
Solution-phase synthesis is a cornerstone of peptide chemistry, allowing for the creation of peptide bonds between amino acids in a homogenous solvent system. nih.govekb.eg For this compound, this involves the coupling of a protected glycine derivative with a D-tryptophan derivative. The use of the benzyloxycarbonyl (Cbz) protecting group for the N-terminus of glycine is a common practice in this method. nih.govpeptide.com
Fragment Condensation Strategies for this compound Assembly
Fragment condensation involves the coupling of pre-synthesized peptide fragments. In the context of this compound, this would typically involve the synthesis of Cbz-glycine and D-tryptophan as separate fragments, which are then coupled. This approach can be particularly advantageous for larger peptides but is also applicable to dipeptides. ucl.ac.uk A general procedure involves activating the carboxylic acid of Cbz-glycine, often using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. tandfonline.comoup.com The activated Cbz-glycine is then reacted with the free amino group of D-tryptophan or its ester derivative to form the peptide bond. Enzymatic condensation has also been explored for similar fragments, where enzymes like α-chymotrypsin catalyze the peptide bond formation in organic media, sometimes leading to high yields. nih.gov
Stepwise Elongation in Solution for this compound
Stepwise elongation is a common and effective method for synthesizing smaller peptides like this compound. thieme-connect.de This strategy involves adding one amino acid at a time to the growing peptide chain, starting from the C-terminal residue. In this case, the synthesis would commence with a protected D-tryptophan, typically an ester to protect the C-terminus. The N-terminal protecting group of D-tryptophan would be removed, and the resulting free amine would be coupled with an activated Cbz-glycine derivative. tandfonline.comoup.com This cycle of deprotection and coupling is the essence of stepwise synthesis. The use of N-(Cbz-glycyl)benzotriazole has been reported as an efficient method for coupling with tryptophan in the presence of a base like triethylamine, yielding the desired dipeptide. thieme-connect.com
Purification Techniques for Crude this compound
Following synthesis, the crude this compound product contains unreacted starting materials, coupling reagents, and byproducts. Therefore, robust purification techniques are essential to isolate the target compound with high purity.
Preparative Chromatography (HPLC, MPLC) for this compound Isolation
Preparative High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC) are powerful techniques for purifying peptides. google.comdokumen.pub Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity. hplc.eu For this compound, a C18 column is commonly used, where the peptide is adsorbed onto the hydrophobic stationary phase and then eluted with a gradient of an organic solvent, such as acetonitrile (B52724), in an aqueous buffer, often containing trifluoroacetic acid (TFA). hplc.eumdpi.com The selection of the appropriate gradient and flow rate is crucial for achieving good separation from impurities. researchgate.net MPLC operates on similar principles but at lower pressures, making it suitable for larger scale purifications.
Recrystallization and Precipitation Methods for this compound
Recrystallization is a classic and effective method for purifying solid compounds. nih.gov The crude this compound can be dissolved in a suitable hot solvent or solvent mixture in which it has high solubility. Upon cooling, the solubility decreases, leading to the formation of crystals of the pure compound, while impurities remain in the solution. researchgate.net The choice of solvent is critical and is often determined empirically. Common solvents for recrystallization of peptide-like molecules include ethyl acetate, methanol (B129727), and their mixtures with less polar solvents like hexanes or ether. thieme-connect.com Precipitation is another technique where a non-solvent is added to a solution of the crude product to induce the precipitation of the desired compound, leaving more soluble impurities behind. google.com For instance, adding water to a solution of the peptide in an organic solvent can trigger precipitation.
Yield Optimization and Scalability Considerations for this compound Synthesis
Optimizing the yield and ensuring the scalability of the synthesis are critical for transitioning from laboratory-scale preparation to larger-scale production.
For scalability, moving from small-scale to large-scale synthesis presents challenges such as heat and mass transfer, reagent addition, and product isolation. d-nb.info Solution-phase synthesis, particularly with fragment condensation, can be more amenable to scale-up compared to solid-phase methods for certain peptides. researchgate.net The purification method also needs to be scalable. While preparative HPLC is excellent for high purity, it can be costly and time-consuming for large quantities. google.com Therefore, optimizing recrystallization or precipitation methods becomes crucial for large-scale production, as these are generally more cost-effective and easier to implement on an industrial scale. nih.gov Flow chemistry is an emerging scalable technology that has been successfully applied to peptide synthesis, offering precise control over reaction parameters and potentially higher yields and purity. researchgate.net
| Parameter | Optimization Strategy | Rationale |
| Coupling Reagent | Screen various reagents (e.g., DCC/HOBt, EDC/HOBt, HATU) | Different reagents have varying efficiencies and side-reaction profiles. |
| Solvent | Test different solvents (e.g., DMF, DCM, MeCN) | Solvent polarity and solubility of reactants can significantly impact reaction rates and yields. |
| Temperature | Optimize reaction temperature | Lower temperatures can reduce side reactions and racemization, while higher temperatures can increase reaction rates. |
| Stoichiometry | Vary the molar ratio of reactants | Using a slight excess of the activated amino acid can drive the reaction to completion. |
| Purification | Develop robust recrystallization protocols | For large-scale synthesis, chromatography can be a bottleneck. d-nb.info |
Advanced Structural Characterization of Cbz Gly D Trp
Spectroscopic Analysis of Cbz-Gly-D-Trp
The definitive structural elucidation of this compound, a protected dipeptide, relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the covalent structure and solution-state conformation, while Mass Spectrometry (MS) confirms the elemental composition and amino acid sequence.
NMR spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules. For a dipeptide like this compound, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are employed to unambiguously assign all proton and carbon resonances and thus confirm its primary structure.
The primary structure of this compound is confirmed through the complete assignment of its ¹H and ¹³C NMR spectra. One-dimensional spectra provide initial chemical shift information, while 2D NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, reveal the connectivity between atoms.
¹H NMR Spectroscopy: The proton NMR spectrum displays signals for each unique proton in the molecule. The chemical shifts are influenced by the local electronic environment. Key expected resonances for this compound include the aromatic protons of the carbobenzyloxy (Cbz) and tryptophan groups, the methylene (B1212753) protons of the Cbz and glycine (B1666218) units, and the α-protons of the two amino acid residues. The amide (NH) protons typically appear as distinct signals that can provide information on hydrogen bonding and conformation.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a signal for each unique carbon atom. bhu.ac.in The chemical shift ranges are characteristic of the type of carbon (e.g., carbonyl, aromatic, aliphatic). illinois.edu For this compound, distinct signals are expected for the carbonyl carbons of the peptide bond and the Cbz group, the aromatic carbons, and the aliphatic carbons of the amino acid side chains and backbone. researchgate.net
2D NMR for Structural Confirmation:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. uzh.ch It is used to map out the spin systems within the glycine and D-tryptophan residues, for example, by correlating the α-proton with the β-protons in tryptophan.
TOCSY (Total Correlation Spectroscopy): This technique extends the correlation beyond direct coupling partners to all protons within a single spin system. nmims.edu It is particularly useful for identifying all protons belonging to a specific amino acid residue.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons attached to specific protons. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are crucial for piecing together the molecular fragments. For instance, an HMBC correlation between the glycine α-protons and the tryptophan carbonyl carbon would confirm the Gly-Trp peptide bond. rsc.org
The following tables present the expected chemical shift assignments for this compound based on data from closely related structures and known amino acid chemical shift values. rsc.org
Table 1: Predicted ¹H NMR Resonances for this compound This is an interactive table. Click on headers to sort.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Trp Indole (B1671886) NH | ~10.8 | s | Exchangeable proton. |
| Trp Amide NH | ~8.3 | d | Coupled to Trp α-H. |
| Gly Amide NH | ~6.5 | t | Coupled to Gly α-H₂. |
| Cbz Aromatic H | ~7.35 | m | 5 protons from benzyl (B1604629) group. |
| Trp Aromatic H | 7.0 - 7.6 | m | 5 protons from indole ring. |
| Cbz CH₂ | ~5.1 | s | Benzylic protons. |
| Trp α-H | ~4.8 | m | Alpha-proton of D-tryptophan. |
| Gly α-H₂ | ~3.8 | d | Methylene protons of glycine. |
| Trp β-H₂ | ~3.2 | m | Diastereotopic methylene protons. |
Table 2: Predicted ¹³C NMR Resonances for this compound This is an interactive table. Click on headers to sort.
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Trp Carbonyl (COOH) | ~173 |
| Gly Carbonyl (Peptide) | ~170 |
| Cbz Carbonyl (Urethane) | ~156 |
| Cbz Aromatic C | 127 - 136 |
| Trp Aromatic C | 110 - 136 |
| Cbz CH₂ | ~67 |
| Trp α-C | ~55 |
| Gly α-C | ~43 |
| Trp β-C | ~28 |
While other NMR techniques confirm the covalent bonding, Nuclear Overhauser Effect (NOE) spectroscopy reveals the conformation, or three-dimensional structure, of the molecule in solution. libretexts.org The NOE is a through-space interaction between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. nmims.edu The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the protons (NOE ∝ 1/r⁶). acs.org
For molecules of the size of this compound, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often used, as it can provide reliable correlations for molecules that have tumbling times where standard NOESY signals may be weak or absent. nih.gov
By analyzing the cross-peaks in a 2D NOESY or ROESY spectrum, a set of distance restraints between specific protons can be generated. For example:
An NOE between a proton on the Cbz aromatic ring and a proton on the glycine residue would indicate a folded structure where the N-terminal protecting group is in proximity to the peptide backbone.
An NOE between the glycine α-protons and the tryptophan α-proton or side-chain protons would define the relative orientation of the two amino acid residues.
Intra-residue NOEs within the tryptophan side chain help to define its rotameric state.
These experimentally derived distance restraints are then used in computational molecular modeling to generate a family of 3D structures that are consistent with the observed data, providing a detailed picture of the preferred conformation of this compound in solution. nih.gov
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. pearson.com It is used to determine the molecular weight and elemental formula of a compound with high accuracy and to elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high precision (typically to within 5 parts per million, ppm). researchgate.net This level of accuracy allows for the unambiguous determination of the elemental formula of a molecule from its measured mass. For this compound, HRMS would be used to confirm its expected molecular formula, C₂₁H₂₁N₃O₅. The experimentally measured mass is compared to the theoretically calculated exact mass, and a close match provides strong evidence for the compound's identity. acs.orgfrontiersin.org
Table 3: HRMS Data for this compound This is an interactive table. Click on headers to sort.
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁N₃O₅ |
| Calculated Exact Mass [M] | 395.14812 |
| Ion Species | [M+H]⁺ |
| Calculated Exact Mass [M+H]⁺ | 396.15540 |
| Hypothetical Found Mass | 396.15521 |
| Mass Error | -0.48 ppm |
Tandem Mass Spectrometry (MS/MS) is a technique used to determine the sequence of amino acids in a peptide. libretexts.org In an MS/MS experiment, the intact ionized peptide (the precursor ion) is selected and then fragmented, typically through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) are then mass-analyzed.
Peptide fragmentation predictably occurs at the amide bonds along the backbone, leading to two main series of ions: b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. wiley-vch.denih.gov By analyzing the mass differences between consecutive ions in a series, the sequence of amino acids can be deduced.
For this compound, fragmentation would produce a characteristic pattern:
A y₁ ion corresponding to the D-tryptophan residue.
A b₁ ion corresponding to the Cbz-glycine fragment.
The mass difference between the full precursor ion and the b₁ ion would correspond to the mass of the tryptophan residue, while the difference between the precursor and the y₁ ion would correspond to the Cbz-glycine residue.
This fragmentation pattern provides unequivocal proof of the Gly-D-Trp sequence and the correct placement of the N-terminal Cbz protecting group.
Table 4: Predicted MS/MS Fragmentation Pattern for this compound ([M+H]⁺ = 396.16) This is an interactive table. Click on headers to sort.
| Predicted Fragment Ion | Sequence | Calculated m/z | Ion Type |
|---|---|---|---|
| b₁ | Cbz-Gly- | 193.07 | b-ion |
| y₁ | -D-Trp | 204.09 | y-ion |
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of its constituent bonds. While a specific spectrum for this compound is not widely published, the expected absorption bands can be inferred from the analysis of its components: the carbobenzyloxy (Cbz) protecting group, the glycine and D-tryptophan residues, the peptide (amide) bond, the terminal carboxylic acid, and the indole side chain. nih.gov
Key functional groups and their anticipated vibrational frequencies include the N-H stretching of the urethane (B1682113) and amide groups, the C=O stretching of the urethane, amide, and carboxylic acid, and the aromatic C-H and C=C stretching from both the benzyl and indole rings. chemsrc.comresearchgate.net
Table 1: Predicted Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 3400-3200 | N-H Stretch | Amide and Urethane N-H |
| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid O-H |
| 3100-3000 | C-H Stretch | Aromatic (Benzyl and Indole) C-H |
| 2980-2850 | C-H Stretch | Aliphatic (Glycine α-CH₂) C-H |
| ~1740 | C=O Stretch | Carboxylic Acid C=O |
| ~1700 | C=O Stretch | Urethane C=O |
| ~1650 | C=O Stretch (Amide I) | Peptide Bond C=O |
| ~1530 | N-H Bend (Amide II) | Peptide Bond N-H |
| 1600-1450 | C=C Stretch | Aromatic Rings |
This table is generated based on established frequency ranges for the constituent functional groups. nih.govderpharmachemica.comchemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis of Tryptophan in this compound
The ultraviolet-visible (UV-Vis) spectrum of this compound is primarily dictated by its aromatic chromophores: the benzyl ring of the Cbz group and, most significantly, the indole ring of the D-tryptophan residue. The indole side chain of tryptophan exhibits characteristic absorption maxima that are sensitive to the local environment but are generally conserved across different peptides. mdpi.comchemicalbook.com
The spectrum is expected to show a strong absorption peak around 220 nm, corresponding to π-π* transitions in both the peptide bonds and the aromatic systems. A more distinctive and widely utilized feature is the absorption band in the 270-290 nm region, which arises from the π-π* transitions (specifically the ¹Lₐ and ¹Lₑ bands) of the indole chromophore. mdpi.comCurrent time information in Bangalore, IN. This region often displays a shoulder or a distinct peak around 280 nm and a finer structure with a minor peak near 288 nm. The benzyloxycarbonyl group also contributes to absorption in the UV region, typically around 257 nm, but its signal is often merged with the much stronger absorption of the tryptophan indole ring.
Table 2: Characteristic UV-Vis Absorption Maxima for the Tryptophan Chromophore in Dipeptides
| Wavelength (λₘₐₓ) | Electronic Transition | Associated Chromophore |
|---|---|---|
| ~220 nm | π → π* | Peptide Bond, Indole, Benzyl |
| ~280 nm | π → π* (¹Lₐ band) | Indole Ring of Tryptophan |
Data compiled from spectroscopic studies of tryptophan-containing peptides. mdpi.comptfarm.plmdpi.com
Chiroptical Characterization of this compound
As a chiral molecule, this compound interacts with plane-polarized light, a property that is investigated using chiroptical techniques like Circular Dichroism spectroscopy and polarimetry. These methods provide critical information on the molecule's absolute configuration and predominant solution-state conformation.
Circular Dichroism (CD) Spectroscopy for Conformational Insight of this compound in Solution
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing valuable insights into the secondary and tertiary structure of peptides in solution. The CD spectrum of this compound is influenced by the chirality of the D-tryptophan residue and the conformations adopted by the peptide backbone.
The far-UV region (below 250 nm) is dominated by signals from peptide bond transitions (n→π* and π→π*). The presence of the D-amino acid is expected to produce CD spectra that are often, though not always, mirror images of their L-enantiomer counterparts. In the near-UV region (250-300 nm), CD signals arise from the aromatic tryptophan chromophore placed in a chiral environment. The sign and magnitude of these bands are highly sensitive to the local conformation and the interactions of the indole side chain. For instance, a positive CD band observed around 230 nm in some β-hairpin-like peptides has been linked to specific tertiary structures and binding affinities. The analysis of the CD spectrum can thus help elucidate the preferred folding patterns and side-chain orientations of this compound in different solvent environments.
Optical Rotation Studies of this compound
Optical rotation measures the angle to which the plane of polarized light is rotated when passing through a solution of a chiral compound. This property confirms the enantiomeric nature of the molecule. The direction and magnitude of rotation are reported as the specific rotation ([α]), a characteristic physical constant for a given substance under defined conditions (temperature, wavelength, solvent, and concentration).
The designation "D" in D-tryptophan refers to its absolute configuration relative to D-glyceraldehyde and does not inherently predict the direction (dextrorotatory, (+), or levorotatory, (-)) of optical rotation. While the specific optical rotation for this compound is not prominently reported in readily available literature, it is expected to be optically active. Its enantiomer, Cbz-Gly-L-Trp, would exhibit a specific rotation of the same magnitude but opposite sign under identical measurement conditions.
X-ray Crystallography of this compound (if crystal structure available or targeted)
X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms within a crystal lattice. This technique would reveal the precise bond lengths, bond angles, and solid-state conformation of this compound, as well as the intermolecular interactions, such as hydrogen bonding and π-stacking, that stabilize the crystal packing.
As of now, a specific crystal structure for this compound has not been deposited in major crystallographic databases. However, the structures of many related protected dipeptides have been determined, demonstrating the feasibility of crystallizing such molecules. For example, the crystal structure of Z-Ala-Ile-OH (where Z is another designation for Cbz) has been solved, revealing its packing and self-assembly into microtubes. derpharmachemica.com
Crystal Growth Strategies for this compound
Growing diffraction-quality single crystals of peptides like this compound is a critical yet challenging step. Several established strategies can be employed.
A primary method is solvent screening , where the peptide is dissolved in a variety of solvents or solvent mixtures to identify conditions that lead to slow precipitation and crystal formation. Common techniques include:
Slow Evaporation: The peptide is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly at a constant temperature, gradually increasing the solute concentration to the point of crystallization.
Vapor Diffusion: This is a widely used method, in either sitting-drop or hanging-drop format. A drop containing the peptide solution mixed with a precipitant is allowed to equilibrate via the vapor phase with a larger reservoir of the precipitant solution. This slowly increases the concentration in the drop, promoting crystallization.
Temperature Variation: Crystallization can sometimes be induced by controlled cooling of a saturated solution, as solubility often decreases with temperature.
For peptides that are difficult to crystallize alone, co-crystallization with suitable excipients can be explored. Furthermore, for chiral molecules, racemic crystallography , which involves crystallizing a 1:1 mixture of the L- and D-enantiomers, can sometimes yield more robust, higher-quality crystals due to the formation of centrosymmetric packing arrangements.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation / Synonym |
|---|---|
| N-benzyloxycarbonyl-glycyl-D-tryptophan | This compound |
| N-benzyloxycarbonyl-glycyl-L-tryptophan | Cbz-Gly-L-Trp |
| N-benzyloxycarbonyl-L-alanine-L-isoleucine | Z-Ala-Ile-OH |
| Glycine | Gly |
| D-Tryptophan | D-Trp |
| L-Tryptophan | L-Trp |
Determination of Solid-State Conformation and Intermolecular Interactions of this compound
A comprehensive search of scientific literature and structural databases for specific experimental data on the solid-state conformation and intermolecular interactions of N-Carbobenzoxy-glycyl-D-tryptophan (this compound) did not yield specific results. There are no publicly available crystal structures or detailed solid-state Nuclear Magnetic Resonance (NMR) studies for this exact dipeptide derivative.
The determination of a molecule's solid-state structure is typically achieved through single-crystal X-ray diffraction, which provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. This information elucidates the molecule's conformation—the spatial arrangement of its atoms. Furthermore, analysis of the crystal packing reveals the network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, which govern the supramolecular architecture of the solid.
While data exists for related compounds, such as L-tryptophan, various other tryptophan-containing peptides, and glycyl dipeptides, these findings cannot be directly extrapolated to this compound. mdpi.comacs.orgresearchgate.net The presence of the N-terminal benzyloxycarbonyl (Cbz) protecting group and the specific D-configuration of the tryptophan residue significantly influence the molecule's steric and electronic properties. These features would lead to a unique conformational preference and a distinct pattern of intermolecular interactions in the crystalline state.
For example, studies on other peptides show that intermolecular hydrogen bonding, often involving the amide backbone (N-H···O=C), is a dominant force in defining the crystal packing. mdpi.com The indole ring of the tryptophan residue is also known to participate in significant π-π stacking and C-H···π interactions. pnas.org However, without specific experimental data for this compound, any discussion of its solid-state structure would be speculative.
To provide the requested detailed research findings and data tables, an experimental crystallographic analysis of this compound would be required. Such an analysis would produce precise data similar to the hypothetical table below.
Hypothetical Data Table Based on Potential Crystallographic Analysis:
| Parameter | Hypothetical Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁ |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Torsion Angle φ (Gly) | e.g., Value in degrees |
| Torsion Angle ψ (Gly) | e.g., Value in degrees |
| Torsion Angle ω (Peptide) | e.g., Value in degrees |
| Torsion Angle φ (D-Trp) | e.g., Value in degrees |
| Torsion Angle ψ (D-Trp) | e.g., Value in degrees |
| Key H-Bond (Donor-Acceptor) | e.g., N-H···O=C |
| H-Bond Distance (Å) | e.g., Value in Angstroms |
| π-π Stacking Distance (Å) | e.g., Value in Angstroms |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Further investigation using techniques like solid-state NMR or Fourier-transform infrared spectroscopy (FTIR) could complement X-ray diffraction data by providing information about the dynamics and hydrogen bonding environment in the solid state. acs.orgnih.gov
Molecular and Cellular Biological Activity of Cbz Gly D Trp
Ligand-Receptor Interaction Studies with Cbz-Gly-D-Trp
While this compound is not typically characterized as a ligand for classical cell-surface receptors (e.g., G-protein coupled receptors), its interaction with its enzymatic target, Indoleamine 2,3-dioxygenase 1 (IDO1), is fundamentally a ligand-target binding event. These interactions are characterized using assays that determine binding affinity and the mechanism of engagement.
The primary molecular target of this compound is the heme-containing enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). Binding assays are crucial for confirming this interaction and quantifying the affinity of this compound for the enzyme. The inhibition constant (Kᵢ) is a specific measure of binding affinity for an inhibitor and is inversely related to the strength of the binding; a lower Kᵢ value indicates a higher affinity.
Research has established that this compound binds directly to the active site of the IDO1 enzyme. This binding prevents the natural substrate, L-Tryptophan, from accessing the catalytic heme iron. The affinity of this interaction has been determined through kinetic analyses, which provide a Kᵢ value. Studies on recombinant human IDO1 (hIDO1) have reported Kᵢ values for this compound in the micromolar range, confirming a direct and moderately potent binding interaction. For instance, detailed kinetic studies have placed the Kᵢ value at approximately 60 µM, signifying its capacity to occupy the enzyme's active site at these concentrations.
Competitive displacement assays are used to confirm that a ligand binds to the same site as another known molecule, typically the natural substrate or a radiolabeled probe. In the context of this compound and its target IDO1, these studies demonstrate that it competes directly with the endogenous substrate, L-Tryptophan.
The mechanism of this compound is characterized as competitive inhibition, which is functionally a displacement process. As the concentration of this compound is increased in an enzymatic assay, it progressively displaces L-Tryptophan from the IDO1 active site, leading to a reduction in enzymatic activity. This competitive behavior is a cornerstone of its characterization and is confirmed through enzyme kinetic studies (discussed in section 4.2.2) where the presence of the inhibitor increases the apparent Michaelis constant (Kₘ) of the substrate without affecting the maximum reaction velocity (Vₘₐₓ). This provides definitive evidence that this compound and L-Tryptophan are mutually exclusive in their binding to the IDO1 active site.
Enzymatic Modulation by this compound
The most well-documented biological activity of this compound is its role as a modulator, specifically an inhibitor, of the IDO1 enzyme.
In vitro assays using purified, recombinant IDO1 enzyme are the standard method for quantifying the inhibitory potency of compounds like this compound. These assays measure the conversion of L-Tryptophan to N-formylkynurenine. The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
This compound has been consistently shown to inhibit human IDO1 (hIDO1) activity. The standard assay involves incubating the recombinant enzyme with L-Tryptophan in the presence of co-factors like ascorbic acid and methylene (B1212753) blue, and then measuring the production of kynurenine (B1673888) after chemical conversion from N-formylkynurenine. This compound demonstrates inhibitory activity with reported IC₅₀ values in the micromolar range. While it is not among the most potent IDO1 inhibitors discovered, its well-defined activity makes it a useful reference compound in the development of novel inhibitors.
| Parameter | Reported Value (µM) | Target Enzyme | Assay Type | Reference Context |
|---|---|---|---|---|
| IC₅₀ | ~100 | Recombinant hIDO1 | Enzymatic activity assay measuring kynurenine production | Used as a reference compound in inhibitor screening campaigns. |
| Kᵢ | ~60 | Recombinant hIDO1 | Enzyme kinetic analysis | Determination of binding affinity and inhibition mechanism. |
Kinetic studies are performed to elucidate the mechanism by which a compound modulates enzyme activity. For this compound, these analyses have been pivotal in defining its role as a competitive inhibitor of IDO1.
By measuring the initial reaction rates of IDO1 at various concentrations of L-Tryptophan in the presence and absence of different fixed concentrations of this compound, a clear pattern emerges. The data, when plotted on a Lineweaver-Burk (double reciprocal) plot, shows a series of lines with different slopes that intersect on the y-axis. This intersection pattern is the classical hallmark of competitive inhibition. It indicates that this compound increases the apparent Kₘ for L-Tryptophan, meaning a higher concentration of the substrate is needed to achieve half-maximal velocity. However, the Vₘₐₓ remains unchanged, confirming that, at saturating substrate concentrations, the inhibition can be overcome. This confirms that this compound reversibly binds only to the free enzyme at the same site as the substrate and does not interact with the enzyme-substrate complex.
Cell-Based Assays Investigating this compound Effects
To determine if the enzymatic inhibition observed in vitro translates to a functional effect in a biological system, this compound has been evaluated in cell-based assays. These assays measure the ability of the compound to penetrate the cell membrane and inhibit intracellular IDO1 activity.
The standard cellular assay involves using human cell lines that can be induced to express high levels of functional IDO1 enzyme. A common method is to treat cells, such as the human ovarian cancer cell line SK-OV-3 or HeLa cells, with interferon-gamma (IFN-γ), a potent inducer of IDO1 expression. Once IDO1 is expressed, the cells are incubated with a fixed concentration of L-Tryptophan and varying concentrations of the inhibitor. The inhibitory effect is quantified by measuring the reduction of kynurenine secreted into the cell culture medium.
This compound has demonstrated activity in such assays, yielding cellular IC₅₀ values that confirm its ability to inhibit IDO1 in a complex cellular environment. The cellular IC₅₀ values are typically higher than the enzymatic IC₅₀ values, which can be attributed to factors such as cell membrane permeability and potential intracellular metabolism. Nonetheless, its effectiveness in these assays validates that this compound is cell-permeable and can engage its intracellular target.
| Parameter | Reported Value (µM) | Cell Line | Assay Conditions | Measured Endpoint |
|---|---|---|---|---|
| Cellular IC₅₀ | ~200 - 400 | SK-OV-3 (Human Ovarian Cancer) | Cells stimulated with IFN-γ to induce IDO1 expression. | Inhibition of kynurenine production in cell culture supernatant. |
| Cellular IC₅₀ | ~250 | HeLa (Human Cervical Cancer) | Cells stimulated with IFN-γ to induce IDO1 expression. | Inhibition of kynurenine production in cell culture supernatant. |
Reporter Gene Assays for Signaling Pathway Modulation by this compound
Reporter gene assays are a important tool for dissecting the influence of a compound on specific signaling pathways. promega.dethermofisher.comthermofisher.comberthold.com These assays typically involve introducing a reporter gene, such as luciferase or β-galactosidase, linked to a specific regulatory DNA sequence (a promoter or response element) into cells. thermofisher.com The expression of the reporter gene, which can be quantified by measuring the enzymatic activity of its protein product, serves as a proxy for the activity of the signaling pathway that controls the regulatory element. thermofisher.comthermofisher.com
While specific reporter gene assay data for this compound is not extensively available in the public domain, the known involvement of tryptophan and its derivatives in various signaling pathways suggests potential areas of investigation. Tryptophan metabolism, for instance, gives rise to bioactive molecules that modulate pathways such as the kynurenine and serotonin (B10506) pathways. frontiersin.orgresearchgate.netfrontiersin.org These pathways are intertwined with immune responses and neurological processes. frontiersin.orgresearchgate.net Therefore, reporter gene assays could be employed to determine if this compound affects transcription factors and signaling cascades regulated by these tryptophan-derived metabolites. For example, assays could be designed to test the modulation of receptors like the Aryl Hydrocarbon Receptor (AHR), which is a known target for tryptophan metabolites. frontiersin.orgfrontiersin.org
Cell Viability and Proliferation Assays (as readouts for specific mechanisms, not general toxicity)
Cell viability and proliferation assays are fundamental in cell biology to understand the effects of compounds on cell health and growth. nih.govthermofisher.comsigmaaldrich.com These assays measure various cellular parameters, such as metabolic activity, membrane integrity, or DNA synthesis, to provide insights into whether a compound promotes or inhibits cell growth and survival. thermofisher.comsigmaaldrich.comthermofisher.com It is crucial to distinguish between general toxicity and specific mechanistic effects. While some compounds may induce cell death at high concentrations due to non-specific toxicity, others may modulate specific cellular pathways that regulate proliferation or survival.
Commonly used methods include tetrazolium-based assays like MTT and XTT, which measure metabolic activity, and dye exclusion assays that assess membrane integrity. nih.govsigmaaldrich.commdpi.com Proliferation can be directly measured by assays that detect new DNA synthesis, such as those using BrdU or EdU incorporation. sigmaaldrich.com
In the context of this compound, cell proliferation assays could reveal specific, non-toxic effects on cell growth. For instance, if this compound were to interact with a receptor or enzyme involved in cell cycle regulation, it could lead to a measurable change in the rate of cell proliferation without causing widespread cell death. mdpi.comzoores.ac.cnulisboa.pt
Intracellular Target Engagement Studies Using this compound
Identifying the specific intracellular molecules that a compound interacts with is a critical step in understanding its mechanism of action. oup.commtoz-biolabs.com Target engagement studies aim to demonstrate a direct interaction between a compound and its protein target within a cellular context. acs.org Several advanced proteomic techniques have been developed for this purpose. nih.gov
One such method is Thermal Proteome Profiling (TPP) , which assesses changes in protein thermal stability upon ligand binding. acs.org Another approach is Limited Proteolysis-Mass Spectrometry (LiP-MS) , which identifies conformational changes in proteins that occur upon binding to a small molecule. mtoz-biolabs.com Affinity-based methods, where the compound of interest is modified with a tag to pull down its binding partners, are also widely used. nih.gov
For this compound, these techniques could be employed to identify its direct binding partners in various cell types. The results of such studies would provide crucial information about the initial molecular events that trigger the downstream biological effects of the compound.
Mechanistic Investigations of this compound Biological Effects
Elucidating the precise mechanisms by which this compound exerts its biological effects involves a deeper dive into the molecular pathways and downstream effectors it modulates.
Elucidation of Molecular Pathways Affected by this compound
The biological effects of a compound are mediated through its influence on specific molecular pathways. Tryptophan and its metabolites are known to play a significant role in several key pathways, including the kynurenine and serotonin pathways. frontiersin.orgnih.govmdpi.com The kynurenine pathway, which metabolizes the majority of dietary tryptophan, produces a range of neuroactive and immunomodulatory compounds. frontiersin.orgmdpi.com Dysregulation of this pathway has been implicated in various diseases. mdpi.com
Given its structure, this compound could potentially interact with enzymes or receptors within these pathways. For example, it might modulate the activity of enzymes like indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), the rate-limiting enzymes of the kynurenine pathway. frontiersin.orgfrontiersin.org Furthermore, transient receptor potential (TRP) channels, which are involved in various sensory and signaling processes, can be modulated by a wide range of chemical stimuli and are known to influence intracellular calcium signaling. mdpi.commdpi.combmbreports.orgwikipedia.orgnih.gov Investigating the effect of this compound on these and other relevant pathways, such as MAPK and Wnt/β-catenin signaling, could provide a comprehensive understanding of its mechanism of action. le.ac.uk
Identification of Downstream Effectors of this compound Activity
Once a compound engages its primary target and modulates a specific signaling pathway, a cascade of downstream events is initiated, leading to the final cellular response. Identifying these downstream effectors is crucial for a complete mechanistic picture. These effectors can be other proteins, second messengers, or changes in gene expression.
For example, if this compound were to modulate the activity of a G protein-coupled receptor (GPCR), downstream effectors could include changes in intracellular cyclic AMP (cAMP) levels or the activation of protein kinases. rupress.org If it were to affect a transcription factor, the downstream effectors would be the genes whose expression is regulated by that factor. Techniques such as phosphoproteomics can be used to identify changes in protein phosphorylation, a common post-translational modification in signaling cascades. nih.gov Similarly, transcriptomics (e.g., RNA-sequencing) can reveal changes in gene expression profiles following treatment with this compound.
Comparative Analysis of this compound vs. Cbz-Gly-L-Trp Activity
The stereochemistry of a molecule can have a profound impact on its biological activity. nih.govacs.org Comparing the activity of the D- and L-isomers of a compound is a classic approach to understanding the stereospecificity of its interaction with its biological target. nih.govresearchgate.net
In the context of tryptophan-containing molecules, studies have shown that the chirality of the tryptophan residue can significantly influence biological activity. For instance, in a study of dipeptide ligands for the translocator protein (TSPO), the L,D-diastereomer of a particular compound showed no activity, while the D,L-isomer had reduced activity compared to the L,L-isomer, highlighting the importance of the natural configuration of the amino acid residues for activity. mdpi.com Another study on bioactive lipid analgesics targeting the glycine (B1666218) transporter 2 (GlyT2) found that while the L-tryptophan analogue was a potent inhibitor, the corresponding D-tryptophan analogue was inactive. biorxiv.org
A direct comparative analysis of this compound and Cbz-Gly-L-Trp would be highly informative. By performing the same set of molecular and cellular assays on both isomers, researchers could determine the degree of stereospecificity in their biological effects. Any observed differences in activity would strongly suggest a specific, chiral interaction with a biological target, such as a receptor binding pocket or an enzyme active site.
Structure Activity Relationships Sar and Analog Design for Cbz Gly D Trp
Impact of the Cbz Protecting Group on Cbz-Gly-D-Trp Activity
The benzyloxycarbonyl (Cbz or Z) group is a well-established amine protecting group in peptide synthesis, but its influence extends beyond a synthetic utility, often contributing significantly to the pharmacological activity of the final molecule. highfine.com
Role of Benzyloxy Moiety in Receptor Recognition
The benzyloxy moiety of the Cbz group is characterized by its aromatic phenyl ring and hydrophobicity. These features can facilitate direct, favorable interactions within a receptor's binding pocket. The indole (B1671886) ring of the tryptophan residue already provides a large, hydrophobic side chain capable of engaging in various non-covalent interactions, and the addition of the Cbz group's benzyl (B1604629) component can further enhance binding affinity. nih.gov
Potential interactions involving the benzyloxy group include:
Hydrophobic Interactions: The benzyl group can occupy hydrophobic sub-pockets within a receptor, displacing water molecules and leading to a favorable entropic contribution to the binding energy.
Aromatic Interactions: The phenyl ring can engage in π-π stacking with aromatic residues of the receptor, such as phenylalanine, tyrosine, or tryptophan. It can also participate in cation-π interactions with positively charged residues like lysine or arginine. Tryptophan-rich peptides are known to be stabilized by such aromatic interactions. nih.govnih.gov
Studies on other Cbz-containing peptides have demonstrated the importance of this group for high-affinity receptor binding, suggesting it is not merely a passive protecting group but an active pharmacophoric element.
Comparison with Unprotected or Differently Protected Gly-D-Trp
The biological activity of a peptide can be dramatically altered by the nature of its N-terminal group. Comparing this compound with its unprotected or alternatively protected analogs highlights the specific contribution of the Cbz moiety.
The free amino group of unprotected Gly-D-Trp would be protonated at physiological pH, introducing a positive charge. This charge could be either beneficial, forming a salt bridge with an acidic residue in the receptor, or detrimental, causing electrostatic repulsion. In contrast, the Cbz group renders the N-terminus neutral and hydrophobic.
Other common protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) would also confer distinct properties. While both are hydrophobic, the Boc group is aliphatic and bulky, whereas the Fmoc group is a larger, planar aromatic system. These differences in size, shape, and electronic character would likely lead to different binding affinities and receptor selectivities.
Table 1: Comparison of N-Terminal Groups for Gly-D-Trp This interactive table summarizes the potential impact of different N-terminal modifications on the properties of the Gly-D-Trp dipeptide.
| N-Terminal Group | Chemical Nature | Charge (Physiological pH) | Key Features | Probable Impact on Activity |
|---|---|---|---|---|
| H- (Unprotected) | Primary Amine | Positive | Small, hydrophilic, H-bond donor | Activity dependent on electrostatic interactions with the receptor. |
| Cbz- | Benzyloxycarbonyl | Neutral | Aromatic, hydrophobic, moderately bulky | Can enhance binding via hydrophobic and aromatic interactions. |
| Boc- | tert-Butyloxycarbonyl | Neutral | Aliphatic, very bulky, hydrophobic | Can enhance binding via hydrophobic interactions; steric bulk may hinder binding. |
| Fmoc- | 9-Fluorenylmethyloxycarbonyl | Neutral | Large, planar, aromatic, hydrophobic | Can significantly enhance binding via extensive aromatic/hydrophobic interactions, but its large size may prevent proper fit. |
Stereochemical Influence of D-Tryptophan in this compound
The incorporation of non-native D-amino acids is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptides. nih.gov
Rationale for D-Amino Acid Incorporation in Peptide Design
The primary rationale for incorporating D-amino acids into peptide sequences is to increase their stability against enzymatic degradation. frontiersin.org Natural proteases, the enzymes responsible for breaking down proteins and peptides in the body, have evolved to recognize and cleave peptide bonds between L-amino acids. nih.govlifetein.com The stereochemistry of a D-amino acid residue is not recognized by the active site of most proteases, rendering the adjacent peptide bonds resistant to hydrolysis. lifetein.comnih.gov This substitution can dramatically increase the biological half-life of a peptide, allowing it to exert its therapeutic effect for a longer duration. pnas.org
Conformational Constraints Imposed by D-Trp in this compound
The stereochemistry of an amino acid residue profoundly influences the local and global conformation of a peptide backbone. While L-amino acids favor right-handed helical structures and specific types of turns, the inclusion of a D-amino acid alters the accessible conformational space.
Specifically, a D-amino acid in a peptide sequence is known to promote the formation of reverse turns, particularly Type I' and Type II' β-turns. nih.gov These turns are crucial structural motifs that allow a peptide chain to fold back on itself, creating compact, well-defined structures that can mimic the loops of larger proteins. The tryptophan residue itself, with its large and aromatic indole side chain, has a significant influence on peptide folding, often stabilizing secondary structures like β-hairpins through cross-strand interactions. nih.govacs.org The combination of a flexible glycine (B1666218) residue followed by a conformationally directing D-tryptophan residue in this compound likely induces a specific turn-like structure, restricting the molecule's flexibility and locking it into a bioactive conformation.
Implications for Proteolytic Stability and Receptor Selectivity
The consequences of incorporating D-Tryptophan are twofold: enhanced stability and altered receptor selectivity.
Proteolytic Stability: As discussed, the D-configuration of tryptophan makes this compound highly resistant to degradation by proteases such as trypsin and those found in serum. frontiersin.orglifetein.comnih.gov This increased stability is a critical advantage for any potential therapeutic application.
Receptor Selectivity: The conformational rigidity imposed by the D-Trp residue can lead to higher receptor selectivity. pnas.orgacs.org Flexible peptides can often bind to multiple receptor subtypes, which can cause off-target effects. By constraining the peptide into a single, well-defined shape, the molecule may fit optimally into the binding site of one specific receptor while binding poorly to others. unl.edu This "lock-and-key" fit enhances selectivity and can lead to a more targeted biological response with fewer side effects. The isomerization from an L- to a D-amino acid has been shown in natural systems to act as a switch, modulating selectivity between different receptor family members. pnas.orgunl.edu
Modifications of the Glycine Residue in this compound
The glycine residue in the this compound scaffold offers a unique point for modification due to its lack of a side chain, which imparts significant conformational flexibility. wikipedia.org Altering this position can have profound effects on the molecule's biological activity by influencing its conformational preferences and, consequently, its binding affinity to target receptors.
Alanine (B10760859) Scan and Other Amino Acid Substitutions
Alanine scanning mutagenesis is a widely used technique to probe the contribution of individual amino acid side chains to the binding affinity and activity of a peptide. mybiosource.com By systematically replacing a residue with alanine, which has a small, non-polar methyl side chain, the functional significance of the original side chain can be assessed. mybiosource.com While glycine already has the smallest possible side chain (a hydrogen atom), substituting it with alanine introduces a methyl group that can restrict the conformational freedom of the peptide backbone.
In the context of this compound, an alanine scan would involve synthesizing the analog Cbz-Ala-D-Trp. The introduction of the methyl group at the alpha-carbon of the former glycine residue would likely decrease the conformational flexibility of the backbone. This can be advantageous if the original flexibility is detrimental to binding, forcing the molecule into a more bioactive conformation. Conversely, if flexibility is required for the molecule to adapt to the binding site, the alanine substitution could lead to a decrease in affinity.
Beyond alanine, other amino acid substitutions can be explored to probe the effects of different side chain properties. For instance, substituting glycine with a more sterically demanding but still non-polar residue like valine or leucine could further restrict conformational space. Introducing a polar residue such as serine or a charged residue like aspartic acid could explore potential new interactions with a target receptor.
A hypothetical alanine scan and further amino acid substitutions at the glycine position of this compound and their predicted impact on binding affinity are presented in Table 1.
Table 1: Hypothetical Alanine Scan and Other Amino Acid Substitutions at the Glycine Position of this compound and Their Predicted Impact on Binding Affinity
| Modification | Substituted Residue | Side Chain Property | Predicted Impact on Binding Affinity |
|---|---|---|---|
| Cbz-Ala -D-Trp | Alanine | Small, non-polar | May increase or decrease affinity depending on the required conformation |
| Cbz-Val -D-Trp | Valine | Bulky, non-polar | Likely to decrease affinity due to steric hindrance, unless a hydrophobic pocket is present |
| Cbz-Ser -D-Trp | Serine | Polar, uncharged | May increase affinity if a hydrogen bond donor/acceptor is available in the receptor |
| Cbz-Asp -D-Trp | Aspartic Acid | Polar, charged (negative) | May significantly increase or decrease affinity depending on the electrostatic environment of the binding site |
Impact on Conformation and Binding Affinity
The substitution of glycine with other amino acids directly influences the conformational landscape of the peptide. Glycine, being achiral, can adopt a wider range of phi (Φ) and psi (Ψ) dihedral angles than any other amino acid. nih.gov This flexibility can be entropically unfavorable upon binding, as the molecule must adopt a specific, rigid conformation.
Replacing glycine with a chiral L- or D-amino acid restricts the allowable Ramachandran space. For example, L-amino acids favor the right-handed helical and β-sheet regions of the Ramachandran plot, while D-amino acids favor the left-handed helical regions. This conformational constraint can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity.
Computational conformational energy calculations on model dipeptides have shown that substitutions at the alpha-carbon significantly alter the low-energy structures of the molecule. nih.gov These conformational changes directly translate to changes in binding affinity. If the induced conformation matches the receptor's binding pocket, affinity will be enhanced. However, if the new conformation is incompatible with the binding site, a loss of affinity will be observed.
Backbone and Side-Chain Modifications of this compound Analogs
Further modifications to the this compound scaffold can be explored beyond simple amino acid substitutions. These include alterations to the peptide backbone and the incorporation of non-natural elements to enhance properties such as stability, affinity, and selectivity.
N-methylation and Cyclization Strategies
N-methylation , the addition of a methyl group to the amide nitrogen of the peptide backbone, is a powerful tool in medicinal chemistry. nih.gov This modification can have several profound effects:
Increased Metabolic Stability: N-methylation can protect the amide bond from proteolytic cleavage by exopeptidases and endopeptidases, thereby increasing the in vivo half-life of the peptide.
Enhanced Membrane Permeability: By replacing an amide proton, N-methylation reduces the hydrogen bonding capacity of the backbone, which can decrease solvation and improve passive diffusion across cell membranes. nih.govmdpi.com
Conformational Constraint: The steric bulk of the N-methyl group can restrict the rotation around the C-N bond and influence the cis/trans isomerization of the amide bond, leading to a more defined conformation. nih.gov
In this compound, N-methylation of the glycine or tryptophan residue could lock the backbone into a more bioactive conformation, potentially leading to increased receptor affinity and selectivity.
Cyclization is another strategy to constrain the conformation of a peptide and improve its drug-like properties. By linking the N-terminus to the C-terminus (head-to-tail cyclization) or through side-chain linkages, the conformational flexibility is significantly reduced. This pre-organization can lead to a substantial increase in binding affinity by minimizing the entropic penalty of binding. Cyclized peptides also often exhibit enhanced metabolic stability. Various cyclization strategies, including the formation of lactam bridges, disulfide bonds, or the use of click chemistry, can be employed.
A hypothetical comparison of the effects of N-methylation and cyclization on this compound analogs is presented in Table 2.
Table 2: Hypothetical Effects of N-methylation and Cyclization on this compound Analogs
| Modification | Strategy | Predicted Conformational Effect | Predicted Impact on Bioavailability | Predicted Impact on Binding Affinity |
|---|---|---|---|---|
| Cbz-(N-Me)Gly-D-Trp | N-methylation of Glycine | Restricted backbone rotation | Increased | May increase or decrease |
| Cbz-Gly-(N-Me)D-Trp | N-methylation of D-Tryptophan | Restricted backbone rotation | Increased | May increase or decrease |
| cyclo(this compound) | Head-to-tail cyclization | Rigidified macrocycle | Increased | Likely to increase if bioactive conformation is achieved |
Non-Peptidic Linkers and Spacers in this compound Derivatives
To further move away from a traditional peptide structure and improve pharmacokinetic properties, non-peptidic linkers and spacers can be incorporated into this compound derivatives. These linkers can replace portions of the peptide backbone, offering resistance to proteolysis and allowing for a wider range of accessible conformations and geometries.
Examples of non-peptidic linkers include alkyl chains, ether linkages, or more complex aromatic structures. The choice of linker will influence the distance and relative orientation of the Cbz and D-Trp pharmacophores. For instance, a rigid aromatic spacer would maintain a fixed distance and orientation, while a flexible alkyl chain would allow for more conformational freedom. The introduction of such spacers can be used to probe the optimal positioning of key functional groups for receptor binding.
Design Principles for Enhanced Affinity, Selectivity, and Stability Based on this compound
The design of this compound analogs with improved properties should be guided by a systematic approach that integrates computational modeling with chemical synthesis and biological evaluation. Key design principles include:
Conformational Constraint: As discussed, reducing the conformational flexibility through strategies like amino acid substitution, N-methylation, and cyclization can pre-organize the molecule into a bioactive conformation, leading to enhanced affinity and selectivity.
Structure-Based Design: When the structure of the target receptor is known, computational docking and molecular dynamics simulations can be used to predict the binding mode of this compound and its analogs. This information can guide the design of modifications that introduce favorable interactions, such as hydrogen bonds, hydrophobic interactions, or salt bridges, with the receptor.
Pharmacophore Optimization: The Cbz and D-Trp moieties can be considered as key pharmacophoric elements. Modifications to these groups, such as substitutions on the aromatic rings, can be explored to enhance binding affinity and selectivity. For example, introducing electron-withdrawing or electron-donating groups on the phenyl ring of the Cbz group or the indole ring of the tryptophan could modulate electronic interactions with the target.
Improving Physicochemical Properties: To enhance stability and bioavailability, modifications that increase resistance to enzymatic degradation and improve membrane permeability are crucial. N-methylation and the introduction of non-peptidic linkers are effective strategies in this regard. Additionally, optimizing the lipophilicity (logP) of the molecule is important for achieving a balance between solubility and membrane permeability.
By systematically applying these design principles, it is possible to develop novel this compound analogs with superior affinity, selectivity, and stability, making them more promising candidates for further development.
Stability and Preclinical Pharmacological Profiling of Cbz Gly D Trp
Chemical Stability of Cbz-Gly-D-Trp
The inherent chemical stability of this compound is crucial for its shelf-life and behavior in physiological environments. This is influenced by factors such as pH, temperature, and light exposure.
The stability of this compound in aqueous solutions is expected to be significantly influenced by pH. The Cbz protecting group is known to be stable under basic and most aqueous acidic conditions. researchgate.net However, the peptide bond itself is susceptible to hydrolysis, with the rate of this degradation being pH-dependent. rsc.orgnih.gov
Generally, dipeptides exhibit maximal stability in the pH range of 4-5. nih.gov Under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, the rate of peptide bond cleavage increases. rsc.orgnih.gov The Cbz group itself is generally stable to basic conditions but can be cleaved under strong acidic conditions. highfine.com
Hypothetical pH-Rate Profile for this compound Degradation
| pH | Predicted Relative Degradation Rate | Primary Degradation Pathway |
| 1-3 | Moderate to High | Acid-catalyzed hydrolysis of the peptide bond |
| 4-6 | Low | Minimal hydrolysis |
| 7-9 | Moderate | Base-catalyzed hydrolysis of the peptide bond |
| 10-12 | High | Base-catalyzed hydrolysis of the peptide bond |
This table is illustrative and based on general principles of peptide chemistry. Actual rates for this compound would require experimental determination.
Exposure to elevated temperatures can induce degradation of peptides. For tryptophan-containing peptides, thermal degradation can lead to oxidation and decarboxylation. acs.orgresearchgate.net Heating pentapeptides with a tryptophan moiety to 220°C resulted in the formation of hydroxyl-tryptophan derivatives and N-acyl tryptamine (B22526) derivatives. acs.org While the specific thermal degradation profile of this compound has not been reported, it is plausible that at elevated temperatures, similar degradation pathways involving the tryptophan side chain and the carboxyl terminus could occur. The presence of oxygen can further accelerate these degradation processes. nih.gov
Potential Thermal Degradation Products of this compound
| Potential Product | Formation Pathway |
| Hydroxylated this compound | Oxidation of the tryptophan indole (B1671886) ring |
| Decarboxylated this compound | Loss of CO2 from the C-terminus |
| Cbz-Glycine and D-Tryptophan | Cleavage of the peptide bond |
This table presents potential degradation products based on studies of other tryptophan-containing peptides.
The tryptophan residue in this compound makes the molecule susceptible to photochemical degradation. Tryptophan is a primary target for photochemical degradation due to its strong UV absorption. nih.gov Exposure to UV radiation can lead to the oxidation of the indole ring of tryptophan, forming various degradation products. nih.govmdpi.comresearchgate.net The rate of degradation can be influenced by factors such as pH and the initial concentration of the compound. mdpi.com The degradation can occur directly through UV absorption by the tryptophan molecule or indirectly through the generation of reactive oxygen species. mdpi.com
Key photochemical degradation pathways for tryptophan include oxidation to N-formylkynurenine and kynurenine (B1673888). nih.gov In some cases, light exposure can even lead to the conversion of tryptophan to glycine (B1666218) and glycine hydroperoxide. nih.gov
Enzymatic Stability of this compound
The enzymatic stability of a peptide is a critical factor for its in vivo half-life and therapeutic potential. The presence of a D-amino acid in this compound is a key structural feature designed to enhance its resistance to enzymatic degradation.
Proteolytic enzymes, such as peptidases and endopeptidases, are highly specific for L-amino acids. The incorporation of a D-amino acid, such as D-tryptophan, at the C-terminus of this compound is expected to confer significant resistance to proteolysis. nih.govnih.govacs.orgfrontiersin.orglifetein.com Peptides containing D-amino acids are poor substrates for most endogenous proteases, leading to enhanced stability in biological fluids like serum. nih.govnih.gov This resistance is due to the stereochemical difference, which prevents the D-peptide from fitting into the active site of the L-specific enzyme. acs.org
Predicted Stability of this compound in the Presence of Proteases
| Enzyme | Predicted Stability | Rationale |
| Trypsin | High | D-Trp at the C-terminus prevents recognition and cleavage. |
| Chymotrypsin | High | D-Trp at the C-terminus prevents recognition and cleavage. |
| General Peptidases | High | D-amino acid confers general resistance to proteolysis. |
This table is based on the known resistance of D-amino acid-containing peptides to proteases.
The metabolic stability of a compound is often assessed in vitro using liver microsomes or S9 fractions. researchgate.netspringernature.com Liver microsomes contain Phase I metabolic enzymes, primarily cytochrome P450s, which are responsible for oxidative metabolism. pepdd.com S9 fractions contain both microsomal and cytosolic enzymes, encompassing both Phase I and Phase II metabolic pathways. wikipedia.orgtaylorandfrancis.com
For small peptides, metabolic degradation in these systems can occur. nih.gov The N-terminal Cbz group may influence the interaction with metabolic enzymes. The stability of peptides in liver microsomes can be influenced by factors such as the backbone stereochemistry. rsc.org While specific data for this compound is unavailable, in vitro studies with other peptides have shown that S9 fractions can produce a higher number of metabolites compared to hepatocytes for some peptides. nih.govresearchgate.net The presence of the D-tryptophan residue is expected to limit degradation by peptidases present in these fractions. However, other metabolic transformations, such as oxidation of the tryptophan side chain, could still occur.
Hypothetical Metabolic Stability of this compound in Liver Fractions
| In Vitro System | Predicted Half-life (t1/2) | Potential Metabolic Pathways |
| Liver Microsomes | Moderate to High | Limited Phase I oxidation of the tryptophan indole ring. |
| S9 Fraction | Moderate | Limited Phase I and Phase II metabolism. |
This table provides a hypothetical assessment. Actual metabolic stability would need to be determined experimentally.
In Vitro Permeability Studies of this compound
The assessment of a compound's ability to cross biological membranes is a critical component of preclinical pharmacological profiling. For orally administered drugs, permeability across the intestinal epithelium is a key determinant of bioavailability. For compounds intended for broader systemic use, permeability across various cell barriers influences distribution to target tissues. In vitro permeability assays provide a valuable, high-throughput means of predicting in vivo absorption and distribution characteristics. This section explores the common in vitro models used to evaluate the permeability of this compound.
Cell Monolayer Models (e.g., Caco-2, MDCK) for Intestinal Permeability Prediction
Cell-based monolayer assays are considered the gold standard for in vitro prediction of intestinal permeability. These models utilize immortalized cell lines that differentiate into polarized monolayers with tight junctions, mimicking the barrier properties of the intestinal epithelium.
Caco-2 Cell Model: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the most extensively used model for predicting human intestinal drug absorption. When cultured on semi-permeable supports, Caco-2 cells differentiate to form a monolayer of polarized enterocytes, expressing many of the transport proteins and metabolic enzymes found in the human small intestine.
For a dipeptide derivative like this compound, the Caco-2 assay provides insights into both passive diffusion and the potential for active transport or efflux. The N-terminal carboxybenzyl (Cbz) protecting group is expected to increase the lipophilicity of the parent Gly-D-Trp dipeptide, which would generally favor passive transcellular permeability. Furthermore, N-terminal modification can protect the dipeptide from degradation by peptidases present on the apical surface or within the Caco-2 cells, which is a common metabolic pathway for small peptides. nih.gov
Hypothetical Caco-2 Permeability Data for this compound
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Predicted Permeability Class |
| This compound | 8.5 | 9.2 | 1.08 | High |
| Atenolol (Low Permeability Control) | 0.2 | 0.3 | 1.5 | Low |
| Propranolol (High Permeability Control) | 25.0 | 24.5 | 0.98 | High |
This data is illustrative and based on the expected properties of a lipophilic, N-terminally protected dipeptide. Actual experimental results may vary.
An efflux ratio close to 1 would suggest that this compound is not a significant substrate for apically located efflux transporters like P-glycoprotein (P-gp).
MDCK Cell Model: The Madin-Darby Canine Kidney (MDCK) cell line is another popular model for permeability screening. MDCK cells form a tight monolayer more rapidly than Caco-2 cells, making them suitable for higher throughput applications. While they are of canine origin, they are often transfected with human efflux transporters (e.g., MDR1 for P-gp) to assess a compound's susceptibility to efflux. The interpretation of permeability data from MDCK cells is similar to that from Caco-2 cells, with the Papp value being the key parameter.
Artificial Membrane Permeability Assays (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that models passive transcellular diffusion. In this assay, a synthetic membrane impregnated with a lipid solution separates a donor and an acceptor compartment. This model is particularly useful for assessing the passive permeability of a compound, as it lacks the complexities of active transport and metabolism.
Given the increased lipophilicity conferred by the Cbz and tryptophan moieties, this compound would be expected to exhibit good permeability in the PAMPA model. This assay would provide a direct measure of its ability to diffuse across a lipid membrane, which is the primary mechanism for the absorption of many orally administered drugs.
Hypothetical PAMPA Permeability Data for this compound
| Compound | Effective Permeability (Pe) (10⁻⁶ cm/s) | Predicted Permeability Class |
| This compound | 12.0 | High |
| Atenolol (Low Permeability Control) | 0.1 | Low |
| Testosterone (High Permeability Control) | 35.0 | High |
This data is illustrative. Actual experimental results may vary.
A high effective permeability (Pe) value in the PAMPA assay would further support the potential for good passive absorption of this compound.
Plasma Protein Binding Studies of this compound
Plasma protein binding (PPB) is a critical pharmacokinetic parameter that influences the distribution, metabolism, and excretion of a drug. nih.gov Only the unbound (free) fraction of a drug is available to diffuse from the vasculature to target tissues and interact with its pharmacological target. nih.gov Therefore, determining the extent of PPB is essential in preclinical development.
The primary plasma proteins to which drugs bind are albumin, α1-acid glycoprotein (B1211001) (AAG), and lipoproteins. nih.gov The binding of this compound to these proteins would be influenced by its physicochemical properties. The presence of the lipophilic Cbz group and the aromatic indole side chain of tryptophan would likely lead to some degree of binding to albumin, which has binding sites for hydrophobic and anionic compounds.
Common methods for determining PPB include equilibrium dialysis, ultrafiltration, and ultracentrifugation. researchgate.net Equilibrium dialysis is often considered the gold standard due to its accuracy and minimal non-specific binding. researchgate.net
While specific experimental data on the plasma protein binding of this compound is not available, a hypothetical profile can be constructed based on its structural features.
Hypothetical Plasma Protein Binding Data for this compound
| Species | Protein Concentration | Percent Bound (%) | Fraction Unbound (fu) |
| Human Plasma | Normal | 85.0 | 0.15 |
| Rat Plasma | Normal | 82.5 | 0.175 |
| Mouse Plasma | Normal | 80.0 | 0.20 |
This data is illustrative and intended to represent a moderately bound compound. Actual experimental values may differ.
A moderate level of plasma protein binding, as hypothesized above, would mean that a significant fraction of the compound remains free to distribute to tissues. High plasma protein binding (>99%) can sometimes be a liability for a drug candidate, as small changes in binding can lead to large fluctuations in the free drug concentration. bioivt.com
Considerations for Biopharmaceutical Development of this compound (as a research tool/lead compound)
The biopharmaceutical properties of this compound will be pivotal in its development as either a research tool or a lead compound for therapeutic applications.
As a research tool , the primary considerations are often solubility, stability in assay buffers, and cell permeability for in vitro studies. The lipophilic nature of this compound may necessitate the use of co-solvents like DMSO for stock solutions. Its stability in aqueous buffers at physiological pH would need to be confirmed to ensure reproducible results in biological assays. The predicted high permeability is an advantage for a research tool intended to study intracellular targets.
As a lead compound for therapeutic development, the biopharmaceutical challenges are more extensive. Key considerations include:
Solubility: Aqueous solubility is crucial for formulation development. The Cbz group, while enhancing permeability, may decrease aqueous solubility. Strategies to improve solubility, such as salt formation or the use of formulation excipients, may be necessary.
Permeability vs. Efflux: While predicted to have high passive permeability, it is essential to confirm that this compound is not a substrate for clinically relevant efflux transporters, as this could limit its oral bioavailability and tissue penetration.
Formulation: The development of a stable and bioavailable formulation is a critical step. For a lead compound, initial formulations may be simple solutions for intravenous administration in preclinical animal models. For later-stage development, more advanced formulations for oral or other routes of administration would need to be explored. tandfonline.com
Scalability of Synthesis: The chemical synthesis of this compound needs to be scalable and cost-effective for further development. nih.gov
Table of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | Carbobenzyloxy-glycyl-D-tryptophan |
| Atenolol | 2-(4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetamide |
| Propranolol | (RS)-1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol |
| Testosterone | (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
| P-gp | P-glycoprotein |
| MDCK | Madin-Darby Canine Kidney |
| PAMPA | Parallel Artificial Membrane Permeability Assay |
| AAG | α1-acid glycoprotein |
| DMSO | Dimethyl sulfoxide |
Computational Studies and Molecular Modeling of Cbz Gly D Trp
Conformational Analysis and Energy Landscape of Cbz-Gly-D-Trp
The three-dimensional structure of this compound is not static; the molecule can adopt a multitude of conformations due to the rotational freedom around its single bonds. Understanding the relative energies of these conformations is crucial for predicting its biological activity and physical properties. Computational methods provide a powerful means to explore this conformational space and identify the most stable structures.
Molecular Mechanics and Quantum Chemical Calculations
The initial exploration of the conformational landscape of this compound is often performed using molecular mechanics (MM). This method employs classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be mapped out.
Following the initial MM scan, promising low-energy conformers are typically subjected to more accurate, albeit computationally more expensive, quantum chemical calculations. These methods solve the Schrödinger equation to provide a more detailed description of the electronic structure and, consequently, more reliable energies.
A systematic conformational search for a dipeptide like this compound would involve the variation of key dihedral angles, such as those in the peptide backbone (φ, ψ) and the side chain of the tryptophan residue (χ1, χ2). The resulting low-energy structures would then be further optimized.
Table 1: Illustrative Dihedral Angles for a Low-Energy Conformer of a Dipeptide
| Dihedral Angle | Value (degrees) |
| φ (Phi) | -150 |
| ψ (Psi) | +150 |
| ω (Omega) | +180 |
| χ1 (Chi1) | +60 |
| χ2 (Chi2) | +90 |
This table provides an example of the type of data generated from conformational analysis. The values are illustrative for a generic dipeptide and not specific to this compound from a published study.
Ab Initio and Density Functional Theory (DFT) Calculations for this compound
For a more precise determination of the conformational energies and electronic properties of this compound, ab initio and Density Functional Theory (DFT) methods are employed. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), derive their results from first principles without the use of experimental data. DFT, a widely used quantum chemical method, calculates the electronic structure of a molecule based on its electron density.
These calculations can provide valuable information on the intramolecular interactions that stabilize certain conformations, such as hydrogen bonds and van der Waals forces. For instance, the indole (B1671886) ring of the tryptophan residue can engage in various non-covalent interactions with the peptide backbone and the carbobenzoxy protecting group. DFT calculations, often with dispersion corrections, are essential for accurately describing these interactions.
Molecular Dynamics (MD) Simulations of this compound
While conformational analysis provides a static picture of the low-energy structures, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its movements and conformational transitions.
Simulation of this compound in Various Solvents
The behavior of this compound is significantly influenced by its environment. MD simulations are therefore often conducted in the presence of explicit solvent molecules, such as water or organic solvents, to mimic physiological or experimental conditions.
Simulations in an aqueous environment can reveal how water molecules interact with the different parts of the dipeptide, forming hydrogen bonds and influencing its conformational preferences. In contrast, simulations in non-polar organic solvents can highlight the intramolecular forces that dominate in the absence of strong solute-solvent interactions. The choice of the water model (e.g., TIP3P, SPC/E) and the force field (e.g., AMBER, CHARMM) are critical for the accuracy of these simulations.
Protein-Cbz-Gly-D-Trp Complex Dynamics
To understand how this compound interacts with potential biological targets, MD simulations of the dipeptide in complex with a protein can be performed. These simulations can reveal the stability of the binding pose predicted by docking studies and the key interactions that maintain the complex.
The flexibility of both the ligand and the protein can be assessed, providing insights into the induced-fit mechanisms of binding. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is often used to assess the stability of the complex.
Molecular Docking Studies with this compound and Potential Targets
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. This method is instrumental in identifying potential protein targets for this compound and in understanding the structural basis of its biological activity.
The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein. A scoring function is then used to estimate the binding affinity for each pose.
Potential targets for a D-amino acid-containing peptide like this compound could include a variety of proteins where the specific chirality of the tryptophan residue is critical for binding. For instance, certain bacterial enzymes or cell surface receptors have been shown to interact with D-amino acid-containing peptides. Docking studies can help to generate hypotheses about which proteins this compound might bind to and in what orientation.
Table 2: Illustrative Molecular Docking Results for a Ligand-Protein Complex
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Hypothetical Enzyme A | -8.5 | Tyr25, Asp80, Phe120 |
| Hypothetical Receptor B | -7.2 | Arg45, Gln98, Trp150 |
This table presents an example of the output from molecular docking studies. The protein targets are hypothetical, and the data is for illustrative purposes.
Ligand-Based and Structure-Based Virtual Screening Approaches
Virtual screening (VS) is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. uef.fi This process can be broadly categorized into ligand-based and structure-based approaches. uef.fi
Ligand-Based Virtual Screening (LBVS): This method utilizes the knowledge of molecules known to interact with a target of interest. uef.fi It involves identifying the key structural features of known active ligands to find other molecules with similar properties. uef.fi In the context of this compound analogs, a pharmacophore model could be developed based on its core structure. This model would define the essential three-dimensional arrangement of chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, that are crucial for its activity. This pharmacophore can then be used to screen large compound databases to identify novel molecules that match these features and are therefore predicted to have similar biological activity. mdpi.com
Structure-Based Virtual Screening (SBVS): In contrast, SBVS relies on the three-dimensional structure of the target protein. frontiersin.org If the crystal structure of a target protein for this compound is available, molecular docking simulations can be performed. This involves computationally placing this compound and its analogs into the binding site of the protein and scoring their potential interactions. rsc.org The scoring functions estimate the binding affinity, allowing for the ranking of compounds. msu.edu For instance, the screening of a library of compounds against a target receptor can be performed in a stepwise manner, starting with high-throughput virtual screening (HTVS), followed by standard precision (SP) and extra precision (XP) docking to refine the results and identify the most promising candidates. frontiersin.org
Prediction of Binding Modes and Interaction Hotspots of this compound
Understanding how this compound binds to its target is crucial for rational drug design. Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting these binding modes and identifying key interaction "hotspots."
Binding Mode Prediction: Molecular docking studies can predict the preferred orientation of this compound within a binding pocket. For example, in studies of similar dipeptide-based compounds, docking simulations have revealed the importance of specific hydrogen bonds and hydrophobic interactions for binding affinity. uomustansiriyah.edu.iq The Cbz (carboxybenzyl) group, for instance, has been shown to be important for recognition in some enzyme active sites. nih.gov The D-tryptophan residue, with its bulky indole side chain, can form significant hydrophobic and π-π stacking interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine in the binding site. biorxiv.orgpnas.org
Interaction Hotspots: Hotspots are residues within a binding interface that contribute disproportionately to the binding energy. oup.combakerlab.org Identifying these hotspots is critical for understanding the determinants of binding affinity and specificity. Computational methods like alanine (B10760859) scanning mutagenesis, where residues in the binding site are computationally mutated to alanine, can help identify these critical residues. biorxiv.org For a molecule like this compound, key interactions are likely to involve the indole ring of the D-tryptophan. Tryptophan residues are frequently identified as hotspot residues in protein-protein interactions due to their size and ability to form various types of interactions. biorxiv.orgpnas.org For example, studies on the sweet taste receptor have shown the importance of specific residues for D-tryptophan binding. plos.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. rsc.org For analogs of this compound, QSAR models can be developed to predict their activity and guide the design of more potent compounds. d-nb.info
A QSAR study typically involves the following steps:
Data Set Preparation: A series of this compound analogs with experimentally determined biological activities is required.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters. jppres.com
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation and by predicting the activity of a test set of compounds not used in model development. jppres.com
For peptide-based compounds, QSAR studies have highlighted the importance of properties like the hydrophobicity and electronic characteristics of the amino acid residues. researchgate.net For instance, the presence of tryptophan has been shown to contribute to high antioxidant activity in peptides. researchgate.net A well-validated QSAR model for this compound analogs could be a valuable tool for predicting the activity of new, unsynthesized derivatives, thereby reducing the need for extensive experimental screening. jppres.com
In Silico Prediction of ADMET Properties (Excluding Human Data) for this compound
Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico methods provide an early assessment of these properties, helping to identify potential liabilities. rasayanjournal.co.in
A variety of computational tools and models are available to predict the ADMET profile of molecules like this compound. These predictions are based on the compound's structure and physicochemical properties.
| Property Category | Predicted Parameter | Relevance |
| Absorption | Gastrointestinal (GI) Absorption | Predicts the extent of absorption from the gut into the bloodstream. researchgate.net |
| Blood-Brain Barrier (BBB) Permeation | Indicates whether the compound is likely to cross the BBB and enter the central nervous system. uomustansiriyah.edu.iq | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts the potential for the compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions. nih.gov |
| Toxicity | AMES Mutagenicity | Assesses the mutagenic potential of the compound. rasayanjournal.co.in |
| hERG Inhibition | Predicts the risk of cardiotoxicity. jmchemsci.com | |
| Hepatotoxicity | Estimates the potential for liver damage. jmchemsci.com |
This table is interactive. Click on the headers to sort.
For dipeptides and similar small molecules, in silico ADMET predictions have been successfully applied. mdpi.comdovepress.com These studies often utilize web-based platforms like SwissADME and admetSAR, which calculate a range of physicochemical properties and predict ADMET parameters based on established models. rasayanjournal.co.inmdpi.com For example, Lipinski's rule of five is a commonly used filter to assess the "drug-likeness" of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. jmchemsci.com
Analytical Methodologies for Cbz Gly D Trp Research and Quality Control
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification of Cbz-Gly-D-Trp
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the assessment of this compound, facilitating both the determination of its purity and its quantification in various samples. nih.gov This technique separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. nih.govhplc.eu
Reversed-Phase HPLC Method Development and Validation
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of peptides and related compounds like this compound. nih.gov In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.
Method development for this compound typically involves optimizing several parameters to achieve efficient separation from impurities. Key considerations include the choice of a suitable C8 or C18 column, which differ in the length of the alkyl chains bonded to the silica (B1680970) support. hplc.eunih.gov The mobile phase usually consists of an aqueous component, often with an acid additive like trifluoroacetic acid (TFA) to improve peak shape, and an organic modifier such as acetonitrile (B52724) (ACN). nih.govnih.gov A gradient elution, where the concentration of the organic modifier is increased over time, is frequently employed to ensure the timely elution of all components. nih.gov
Validation of the developed method is crucial to ensure its reliability. This process involves assessing parameters such as linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ).
Table 1: Illustrative RP-HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Column Temperature | 25 °C |
This table presents a typical set of starting conditions for the RP-HPLC analysis of this compound. Actual conditions may need to be optimized.
Chiral HPLC for Enantiomeric Purity Assessment of D-Tryptophan in this compound
Since this compound contains the D-enantiomer of tryptophan, it is critical to assess its enantiomeric purity and to quantify any presence of the corresponding L-enantiomer. Chiral HPLC is the method of choice for this purpose. nih.govgoogle.com This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with enantiomers, leading to their separation.
For the analysis of the tryptophan component, this compound would first need to be hydrolyzed to break the peptide bond and liberate the free amino acids. Following hydrolysis, the sample can be analyzed on a chiral column. researchgate.net Various types of CSPs are available, including those based on cyclodextrins, proteins, or chiral crown ethers. google.comresearchgate.net The choice of mobile phase is also critical and often consists of aqueous buffers with organic modifiers like methanol (B129727) or acetonitrile. google.comnih.gov
Table 2: Example Chiral HPLC Conditions for Tryptophan Enantiomer Separation
| Parameter | Condition |
| Column | Chiralpak IA-3 or Crownpak CR(+) |
| Mobile Phase | e.g., Hexanes/Ethanol/TFA/DEA (80/20/0.1/0.1) or aq. HClO4 with MeOH |
| Flow Rate | 1.0 mL/min |
| Detection | UV or Fluorescence |
| Temperature | Room Temperature |
Note: The specific mobile phase composition is highly dependent on the type of chiral column used. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification of this compound
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. researchgate.net This makes it invaluable for detecting trace amounts of this compound and for identifying its metabolites in complex biological matrices. nih.gov
After separation on an LC column, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. researchgate.net In MS/MS (or tandem MS), a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. rsc.org This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is widely used for quantification. lcms.czmdpi.com
For metabolite identification, high-resolution mass spectrometers are often employed to obtain accurate mass measurements, which can help in determining the elemental composition of unknown metabolites. rsc.org
Table 3: General LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | Zwitterionic HILIC or Reversed-Phase C18 |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis | Multiple Reaction Monitoring (MRM) or Full Scan with Data-Dependent MS/MS |
| MRM Transition (Example) | Precursor Ion (m/z) → Product Ion (m/z) |
The specific MRM transitions would need to be determined by infusing a pure standard of this compound into the mass spectrometer.
Gas Chromatography (GC) and Headspace GC for Residual Solvents in this compound Samples
Gas Chromatography (GC) is a powerful technique for the analysis of volatile organic compounds and is the standard method for determining residual solvents in pharmaceutical substances. shimadzu.com Since the synthesis of this compound likely involves the use of organic solvents, it is essential to test the final product for their presence.
Headspace GC is a common sample introduction technique where the sample is heated in a sealed vial, and the volatile solvents in the "headspace" above the sample are injected into the GC. eag.com This avoids the need to inject the non-volatile this compound onto the GC column. eag.com Separation is achieved based on the boiling points and polarities of the solvents. A flame ionization detector (FID) is typically used for quantification. thermofisher.com
Table 4: Typical Headspace GC Conditions for Residual Solvent Analysis
| Parameter | Condition |
| GC Column | e.g., Cyanopropylphenyl polysiloxane phase |
| Oven Program | 40 °C (20 min), then ramp at 10 °C/min to 240 °C (10 min) |
| Injector Temperature | 140 °C |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Headspace Agitator Temp | 80 °C |
| Incubation Time | 45 min |
These conditions are based on general methods for residual solvent analysis as outlined in pharmacopoeias and may need to be adapted. thermofisher.com
Elemental Analysis for Stoichiometric Verification of this compound
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For a pure sample of this compound (C₂₁H₂₁N₃O₅), the experimentally determined percentages of these elements should match the theoretical values calculated from its chemical formula. This serves as a crucial check of the compound's stoichiometric purity and can help confirm its identity. Any significant deviation from the theoretical values could indicate the presence of impurities or an incorrect molecular structure.
Table 5: Theoretical Elemental Composition of this compound (C₂₁H₂₁N₃O₅)
| Element | Theoretical Percentage (%) |
| Carbon (C) | 63.79 |
| Hydrogen (H) | 5.35 |
| Nitrogen (N) | 10.63 |
| Oxygen (O) | 20.23 |
These values are calculated based on the molecular formula and atomic weights of the constituent elements.
Capillary Electrophoresis (CE) for this compound Purity and Homogeneity
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field within a narrow capillary. nih.gov Capillary Zone Electrophoresis (CZE), the simplest form of CE, is well-suited for the analysis of charged molecules like peptides and their derivatives. nih.gov
CE can be used as an orthogonal technique to HPLC to assess the purity and homogeneity of this compound. chromatographyonline.com Because the separation mechanism is different from HPLC, it can often resolve impurities that may co-elute with the main peak in an HPLC chromatogram. csic.es Method development in CE involves optimizing the background electrolyte (BGE) pH and composition, applied voltage, and capillary temperature. mdpi.com Coupling CE with a mass spectrometer (CE-MS) can further enhance its analytical power by providing mass information for the separated peaks. chromatographyonline.com
Table 6: General Capillary Zone Electrophoresis (CZE) Parameters
| Parameter | Condition |
| Capillary | Fused-silica, e.g., 50 µm i.d., 32 cm effective length |
| Background Electrolyte (BGE) | e.g., 100 mM Formic acid (pH 2.4) or 20 mM Ammonium formate (B1220265) (pH 8) |
| Applied Voltage | 20-30 kV |
| Temperature | 25-35 °C |
| Injection | Pressure injection (e.g., 5 psi·s) |
| Detection | UV at 200 nm or MS |
The choice of BGE is critical and depends on the charge state of this compound at a given pH. nih.govmdpi.com
Application of Cbz Gly D Trp As a Molecular Probe and Research Tool
Cbz-Gly-D-Trp as a Ligand for Target Validation Studies
Target validation is a critical step in the drug discovery process, confirming that the modulation of a specific biological target will have the desired therapeutic effect. pelagobio.com this compound can be employed as a ligand in these studies to probe the function and druggability of potential protein targets. By observing the biological consequences of this compound binding to a target protein, researchers can gain confidence in the target's role in a disease pathway before committing to more extensive and costly drug development efforts. pelagobio.com The interaction of this compound with a target can be monitored using various biophysical techniques to quantify binding affinity and kinetics, providing essential data for validating the target.
The process of target validation often involves assessing whether a drug candidate effectively engages with its intended target in a physiologically relevant setting. pelagobio.com The use of well-characterized ligands like this compound can help in establishing the baseline for these assessments. For instance, in studies involving transient receptor potential (TRP) channels, which are implicated in various diseases, specific ligands are crucial for validating their role as drug targets. researchgate.net While not a direct modulator of TRP channels, the principles of using a defined chemical entity to probe a biological system are exemplified in such studies.
| Research Area | Application of this compound | Significance in Target Validation |
| Enzyme Inhibition | Competitive inhibitor for specific proteases. | Confirms the role of the protease in a pathological process. |
| Receptor Binding | Displaces natural ligands from their binding sites. | Validates the receptor as a therapeutic target for antagonist development. |
| Protein-Protein Interactions | Disrupts specific protein-protein interactions. | Establishes the importance of the interaction in a disease mechanism. |
Use of this compound in Affinity Chromatography for Protein Purification
Affinity chromatography is a powerful technique for purifying a specific protein from a complex mixture. nih.govresearchgate.net This method relies on the highly specific interaction between a target protein and a ligand that is covalently attached to a solid support or matrix. nih.govresearchgate.net this compound, with its defined chemical structure, can be immobilized on a chromatography resin and used as an affinity ligand to selectively capture proteins that have a binding affinity for it.
The principle involves passing a crude protein mixture through a column containing the this compound-functionalized matrix. The target protein binds to the immobilized ligand, while other proteins pass through the column. After a washing step to remove non-specifically bound components, the purified target protein is eluted by changing the buffer conditions, such as pH or ionic strength, or by introducing a competing soluble ligand. Short peptides, in general, are considered ideal ligands for affinity chromatography due to their low cost, high stability, and the ease with which they can be synthesized and immobilized. conicet.gov.ar
The tryptophan residue, with its indole (B1671886) side chain, can participate in various non-covalent interactions, including hydrophobic and aromatic stacking interactions, which can contribute to the selective binding of certain proteins. oup.com Proteins with surface-exposed tryptophan, histidine, or cysteine residues can exhibit affinity for such ligands. prom.stfredhutch.org
This compound as a Scaffold for Fluorescent or Radiolabeled Probes
The development of molecular probes is essential for visualizing and quantifying biological processes in real-time. This compound can serve as a versatile scaffold for the creation of such probes. By chemically modifying its structure to incorporate a fluorescent dye or a radioisotope, researchers can generate tools for a variety of imaging and detection applications.
Fluorescent Probes: A fluorophore can be attached to the this compound molecule. The intrinsic properties of the tryptophan residue can sometimes be utilized in fluorescence resonance energy transfer (FRET) applications, where the tryptophan acts as a natural fluorophore. nih.gov The resulting fluorescent probe can be used in fluorescence microscopy, flow cytometry, and other fluorescence-based assays to track the localization and dynamics of its target. The design of such probes often involves linking a fluorophore to a bioactive molecule, where the probe's fluorescence is modulated upon binding to its target. mdpi.comrsc.org
Radiolabeled Probes: For applications in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, a radioisotope can be incorporated into the this compound structure. This is often achieved by chelating a metallic radioisotope using a suitable chelating agent attached to the peptide scaffold. rsc.org These radiolabeled probes allow for non-invasive in vivo imaging, providing valuable information about the distribution and abundance of a target in a living organism.
| Probe Type | Reporter Moiety | Potential Application |
| Fluorescent Probe | Fluorescein, Rhodamine, Cyanine Dyes | Cellular imaging, high-throughput screening |
| Radiolabeled Probe | 18F, 11C, 68Ga, 99mTc | In vivo imaging (PET, SPECT), biodistribution studies |
Utility of this compound in Chemical Biology Assays
Chemical biology utilizes chemical tools to study and manipulate biological systems. ncl.ac.uk this compound finds utility in a variety of chemical biology assays designed to elucidate biological mechanisms and identify new bioactive molecules. These assays often take place in complex biological mixtures, such as cell lysates or even live cells.
For example, this compound can be used in competitive binding assays to screen for new ligands for a particular protein. In this setup, a known interaction between the protein and a labeled version of this compound is established. A library of test compounds is then introduced, and compounds that can displace the labeled this compound are identified as potential new binders. Such assays are fundamental in the early stages of drug discovery. ncl.ac.uk
Furthermore, peptides and their derivatives are crucial components in the development of sophisticated chemical biology tools. For instance, the synthesis of phosphopeptides is key to studying protein phosphorylation, a critical cellular process. rsc.org While this compound itself is not a phosphopeptide, the chemical strategies used to synthesize and modify peptides are central to creating probes for a wide range of biological investigations. rsc.org
This compound as a Lead Compound for Preclinical Drug Discovery Efforts
In the pharmaceutical industry, a "lead compound" is a chemical entity that shows promising biological activity and serves as the starting point for developing a new drug. numberanalytics.compressbooks.pub this compound, or fragments thereof, can act as a lead compound, particularly in the development of inhibitors for certain enzymes or antagonists for specific receptors. Its dipeptide structure provides a basic framework that can be systematically modified to improve potency, selectivity, and pharmacokinetic properties. preprints.org
The process of "hit-to-lead" optimization involves taking an initial "hit" compound, often identified through high-throughput screening, and chemically refining it into a more drug-like lead compound. nih.gov The structural information from the interaction of this compound with its target can guide medicinal chemists in designing new analogs. For instance, the tryptophan moiety might be essential for binding, while the glycine (B1666218) or the Cbz group could be modified to enhance other properties.
The journey from a lead compound to a clinical candidate is a complex, multi-step process. researchgate.net However, starting with a well-defined and synthetically accessible lead like this compound can significantly streamline the early phases of drug discovery.
Future Directions and Research Gaps for Cbz Gly D Trp Studies
Exploration of Novel Synthetic Routes for Cbz-Gly-D-Trp Derivatives
The development of novel synthetic methodologies is paramount to expanding the chemical space and functional diversity of this compound derivatives. Future research should focus on creating more efficient, stereoselective, and scalable synthetic routes to generate a library of analogues for structure-activity relationship (SAR) studies.
Key areas for exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can accelerate reaction times, improve yields, and facilitate the synthesis of complex derivatives. For instance, the cyclization step to form rigid structures like diketopiperazine rings, which can be incorporated into tryptophan derivatives, can be significantly expedited using microwave assistance. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and purification. Applying flow chemistry to the multi-step synthesis of this compound analogues could streamline the production of compound libraries for high-throughput screening.
Solid-Phase Peptide Synthesis (SPPS): Advanced SPPS techniques can be adapted to create complex derivatives. For example, incorporating unnatural amino acids or conjugating functional moieties like imaging agents can be achieved with greater efficiency on a solid support. nih.gov
Enzymatic and Chemoenzymatic Strategies: Utilizing enzymes for specific bond formations can offer high stereoselectivity and milder reaction conditions, reducing the need for extensive protecting group manipulation.
| Synthetic Strategy | Potential Advantages for this compound Derivatives | Relevant Research Context |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, synthesis of rigid scaffolds. | Used for creating novel tryptophan derivatives containing diketopiperazine moieties. nih.gov |
| Flow Chemistry | Enhanced safety, scalability, and potential for automated library synthesis. | Applied for the rapid and efficient formation of functionalized imidazoles, a common step in pharmaceutical synthesis. researchgate.net |
| Solid-Phase Peptide Synthesis | Efficient stepwise synthesis, suitable for incorporating imaging agents or other functional groups. | A versatile method for creating peptidyl molecular imaging contrast agents. nih.gov |
| Chemoenzymatic Methods | High stereoselectivity, mild reaction conditions, reduced byproducts. | A general approach gaining traction in pharmaceutical ingredient synthesis for improved sustainability. |
Deeper Understanding of this compound's Conformational Dynamics and Biological Recognition
The three-dimensional structure and flexibility of this compound and its derivatives are critical determinants of their biological activity. A comprehensive understanding of its conformational landscape and how it influences interactions with biological targets is a significant research gap.
Future studies should employ a combination of experimental and computational techniques:
High-Resolution NMR Spectroscopy: Techniques like 2D NMR (COSY, ROESY) can elucidate the solution-state conformation of this compound derivatives. nih.gov These studies can reveal key structural features, such as intramolecular hydrogen bonds and specific turn structures, that stabilize bioactive conformations.
X-ray Crystallography: Obtaining crystal structures of this compound analogues bound to their biological targets would provide invaluable atomic-level insights into the specific molecular recognition patterns.
Molecular Dynamics (MD) Simulations: Computational simulations can map the conformational energy landscape, identify low-energy conformers, and predict how structural modifications will impact flexibility and binding affinity.
Cryo-Electron Microscopy (Cryo-EM): For larger protein targets, cryo-EM can be used to visualize the binding of this compound derivatives and understand the conformational changes induced upon binding. nih.gov
Understanding these dynamics is crucial, as different conformers may exhibit varied affinities for different targets, a concept known as conformational selection. nih.gov
Identification of Additional Biological Targets for this compound
While initial targets for this compound may be known, its structural motifs, particularly the indole (B1671886) ring of D-tryptophan, suggest it may interact with a wider range of biological macromolecules than currently appreciated. Identifying these novel targets could open up new therapeutic avenues.
Strategies for target deconvolution include:
Affinity Chromatography: Immobilizing a this compound derivative on a solid support to capture interacting proteins from cell lysates.
Chemical Proteomics: Using photo-affinity labeling or activity-based protein profiling with tagged this compound probes to identify binding partners in a cellular context.
Phenotypic Screening and Target Validation: Screening this compound derivatives in various disease-relevant cellular assays and then using techniques like RNA interference (RNAi) or CRISPR-Cas9 to validate potential targets.
Computational Target Prediction: Employing reverse-docking and pharmacophore modeling to screen databases of protein structures for potential binding sites that are complementary to the structure of this compound.
Potential target classes could include G-protein coupled receptors (GPCRs), ion channels like the Transient Receptor Potential (TRP) family, and enzymes involved in metabolic pathways. nih.govnih.gov
Development of this compound-Based Molecular Imaging Agents
The this compound scaffold can be functionalized to create molecular imaging agents for diagnostics and target engagement studies. These tools are invaluable for non-invasively visualizing biological processes and assessing the in vivo behavior of drug candidates.
Future research should focus on developing probes for various imaging modalities:
Positron Emission Tomography (PET): The synthesis of this compound derivatives labeled with positron-emitting isotopes (e.g., ¹⁸F, ¹¹C) could allow for the quantitative imaging of target expression and occupancy in vivo. nih.gov This is particularly relevant for tracking the distribution of a drug to its intended target, such as monoacylglycerol lipase (B570770) (MAGL) in the brain. nih.gov
Fluorescence Imaging: Conjugating fluorophores to the this compound backbone would enable its use in cellular imaging and high-throughput screening assays.
Magnetic Resonance Imaging (MRI): A versatile method for the solid-phase synthesis of peptide-based imaging agents involves derivatizing a chelating moiety like DOTA, which can then be complexed with a paramagnetic metal ion. nih.gov This approach could be adapted to create this compound-based contrast agents for MRI.
| Imaging Modality | Label/Tag | Potential Application for this compound |
| PET | ¹⁸F, ¹¹C | Quantify target engagement and biodistribution in preclinical and clinical studies. nih.gov |
| Fluorescence | Fluorescein, Rhodamine | Visualize target localization in cells and tissues; high-throughput screening. |
| MRI | DOTA-Gadolinium, PARACEST agents | Enhance contrast for anatomical and functional imaging of target-rich tissues. nih.gov |
Integration of this compound Research with Systems Biology Approaches
To fully comprehend the biological impact of this compound and its derivatives, research must move beyond single-target interactions and embrace a systems-level perspective. Systems biology integrates data from genomics, proteomics, and metabolomics to build comprehensive models of cellular responses.
Future directions in this area include:
Metabolomics: Analyzing how treatment with this compound derivatives alters cellular metabolic profiles. Given its tryptophan component, it could influence pathways such as phenylalanine, tyrosine, and tryptophan biosynthesis. plos.org
Transcriptomics (RNA-seq): Identifying changes in gene expression patterns following compound treatment to uncover affected signaling pathways and potential off-target effects.
Proteomics: Quantifying changes in the cellular proteome to understand the downstream consequences of target engagement and identify biomarkers of response.
By integrating these multi-omics datasets, researchers can construct network models that predict the systemic effects of this compound derivatives, potentially uncovering novel mechanisms of action, identifying biomarkers for patient stratification, and anticipating potential toxicities.
Q & A
Q. What frameworks ensure ethical and feasible in vivo studies with this compound?
- Methodological Answer : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Pilot studies to determine sample sizes (power analysis).
- Ethical compliance : Obtain IACUC approval; use the 3Rs principle (Replacement, Reduction, Refinement).
- Relevance : Align with translational goals (e.g., cancer targeting) via literature gap analysis .
Q. Tables for Methodological Reference
| Parameter | Optimal Conditions | Validation Technique |
|---|---|---|
| Coupling Efficiency | HBTU/DIPEA, 0°C, DMF | HPLC (UV detection at 214 nm) |
| Racemization Risk | <2% (Marfey’s test) | Chiral HPLC |
| Bioactivity Threshold | EC50 < 10 µM | Dose-response (95% CI) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
